2-Iodo-2'-methylbiphenyl
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Overview
Description
2-Iodo-2’-methylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with an iodine atom attached to one ring and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2’-methylbiphenyl can be achieved through several methods. One common approach involves the iodination of 2’-methylbiphenyl using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of 2-Iodo-2’-methylbiphenyl may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2’-methylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Coupling: Formation of extended biphenyl systems.
Oxidation: Formation of biphenyl ketones.
Reduction: Formation of biphenyl alcohols
Scientific Research Applications
2-Iodo-2’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Iodo-2’-methylbiphenyl involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The biphenyl structure allows for π-π stacking interactions, which can play a role in its binding to biological targets and materials .
Comparison with Similar Compounds
Similar Compounds
2-Iodobiphenyl: Lacks the methyl group, which can influence its reactivity and applications.
2-Methylbiphenyl:
2-Bromo-2’-methylbiphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
2-Iodo-2’-methylbiphenyl is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .
Properties
Molecular Formula |
C13H11I |
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Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
InChI Key |
FYPRVWCGPBZSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2I |
Origin of Product |
United States |
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